[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride
Overview
Description
The compound you mentioned is a complex organic molecule with the molecular formula C30H47NO8 . It’s also known by the synonyms CHEMBL92577 and BDBM50052133 . The compound has a molecular weight of 549.7 g/mol .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a benzo[f]chromen ring system, which is a type of polycyclic aromatic hydrocarbon, and several hydroxy (-OH) groups .Physical and Chemical Properties Analysis
The compound has a molecular weight of 549.7 g/mol. It has 3 hydrogen bond donors and 8 hydrogen bond acceptors . The compound also has a rotatable bond count of 7 .Scientific Research Applications
Synthesis and Anticholinesterase Activity
Filippova et al. (2019) described a procedure for synthesizing compounds related to the mentioned chemical, focusing on their inhibitory activity against butyrylcholinesterase. This study highlights the potential use of such compounds in treating diseases where cholinesterase inhibitors are beneficial, like Alzheimer's disease (Filippova, Chernov, Shutov, & Yakovlev, 2019).
Antimicrobial and Antifungal Properties
El-Shaaer (2012) conducted research on the synthesis of benzopyrone derivatives, including compounds structurally related to the one . The study examined their antimicrobial activities, which could have implications in developing new antibacterial and antifungal agents (El-Shaaer, 2012).
Nematicidal and Antifungal Properties
Srinivas et al. (2017) synthesized a new series of compounds with a structural resemblance to the specified chemical, evaluating their nematicidal activity against certain nematodes and antifungal properties. This research indicates potential agricultural applications in controlling pests and fungal diseases (Srinivas, Sunitha, Karthik, & Reddy, 2017).
Antioxidant Properties
Stanchev et al. (2009) investigated the antioxidant activity of 4-hydroxycoumarin derivatives, which are chemically related to the compound . The results indicate potential health benefits due to their ability to scavenge free radicals (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).
Anticancer Activity
Shi et al. (2020) explored the synthesis and evaluation of certain coumarin derivatives for antitumor activity against human cancer cell lines, suggesting a potential application in cancer treatment (Shi et al., 2020).
Mechanism of Action
Target of Action
The primary target of L-858051 is adenylate cyclase Adenylate cyclase is an enzyme with key regulatory roles in essentially all cells
Mode of Action
L-858051 is an activator of adenylate cyclase . It retains adenylate cyclase stimulatory activity, which means it increases the activity of adenylate cyclase, leading to an increase in the production of cyclic adenosine monophosphate (cAMP) .
Biochemical Pathways
The activation of adenylate cyclase by L-858051 leads to an increase in cAMP levels . cAMP is a second messenger, used for intracellular signal transduction, such as transferring the effects of hormones like glucagon and adrenaline, which cannot pass through the plasma membrane. It is involved in the activation of protein kinases and regulates the effects of adrenaline and glucagon. cAMP also binds to and regulates the function of ion channels such as the HCN channels and a few other cyclic nucleotide-binding proteins such as Epac1 and RAPGEF2 .
Pharmacokinetics
L-858051 is a water-soluble forskolin derivative . Its solubility in water (>10 mg/mL) suggests that it can be readily absorbed and distributed in the body . .
Result of Action
The activation of adenylate cyclase and the subsequent increase in cAMP levels can have various effects on the cell, depending on the specific cellular context . For example, in vascular smooth muscle cells, it has been shown to influence the cAMP signaling pathway .
Action Environment
The action, efficacy, and stability of L-858051 can be influenced by various environmental factors. For instance, the compound’s water solubility suggests that it may be more effective in aqueous environments . .
Biochemical Analysis
Biochemical Properties
L-858051 plays a significant role in biochemical reactions as it activates adenylate cyclase . Adenylate cyclase is an enzyme involved in catalyzing the conversion of ATP to cyclic AMP (cAMP), a second messenger important in many biological processes . L-858051 retains adenylate cyclase stimulatory activity .
Cellular Effects
L-858051 influences cell function by initiating signaling through elevated cAMP synthesis in a variety of cell types in culture . The increase in cAMP levels can lead to a series of intracellular events, including the activation of protein kinase A (PKA), which can further influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, L-858051 exerts its effects by binding to adenylate cyclase, thereby activating it . This activation leads to an increase in the levels of cAMP within the cell . The elevated cAMP can then activate PKA, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that L-858051 is soluble in water , which suggests that it could be readily absorbed and distributed in biological systems
Metabolic Pathways
L-858051 is involved in the cAMP-dependent pathway . By activating adenylate cyclase, it influences the conversion of ATP to cAMP This can affect metabolic flux and metabolite levels within the cell
Transport and Distribution
Given its water solubility , it is likely to be readily absorbed and distributed
Subcellular Localization
The subcellular localization of L-858051 is not well known. As it is involved in the cAMP-dependent pathway , it is likely to be found in regions of the cell where adenylate cyclase is present
Properties
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O7.2ClH/c1-8-26(4)18-20(33)29(36)27(5)19(32)11-12-25(2,3)23(27)22(35)24(28(29,6)38-26)37-21(34)10-9-13-31-16-14-30(7)15-17-31;;/h8,19,22-24,32,35-36H,1,9-18H2,2-7H3;2*1H/t19-,22-,23-,24-,26-,27-,28+,29-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJWVIUBCCGPBN-BAPSXVLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCCN4CCN(CC4)C)O)C)O)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)OC(=O)CCCN4CCN(CC4)C)O)(C)C)O)C)O)C=C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50Cl2N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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